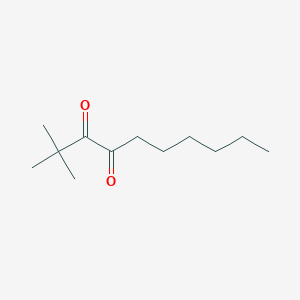
3,4-Decanedione, 2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Decanedione, 2,2-dimethyl- is an organic compound with a unique structure that includes two ketone groups and a branched alkyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Decanedione, 2,2-dimethyl- typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. One common method is the oxidation of 2,2-dimethyl-3,4-decanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the diketone.
Industrial Production Methods: In an industrial setting, the production of 3,4-Decanedione, 2,2-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 3,4-Decanedione, 2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
科学研究应用
3,4-Decanedione, 2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3,4-Decanedione, 2,2-dimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the nucleophiles it encounters.
相似化合物的比较
- 3,3-Dimethyl-2,4-pentanedione
- 2,2-Dimethyl-3,5-hexanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison: 3,4-Decanedione, 2,2-dimethyl- is unique due to its longer alkyl chain and the specific positioning of its ketone groups. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the longer chain may result in different solubility properties and steric effects, which can affect its behavior in chemical reactions and its applications in various fields.
属性
CAS 编号 |
136201-73-5 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
2,2-dimethyldecane-3,4-dione |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-9-10(13)11(14)12(2,3)4/h5-9H2,1-4H3 |
InChI 键 |
URRUIURDAWKKSV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
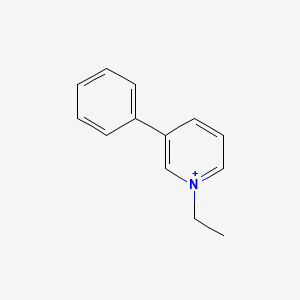
![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

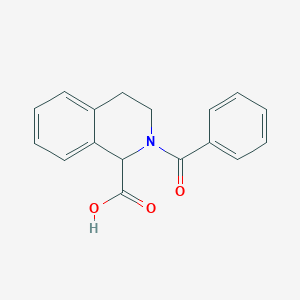
![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
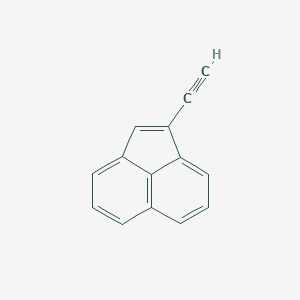

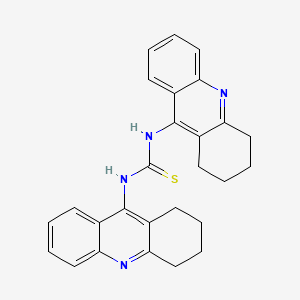
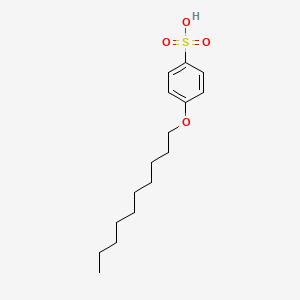
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)
